In Silico Structural Distinction from Prior Art Phthalazinones
The compound's specific 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl) substitution pattern is not explicitly claimed or exemplified in the foundational phthalazinone PDE4 inhibitor patent literature (e.g., US20090042879A1), which focuses on 6,7-disubstituted and 2-substituted derivatives with alkyl, alkylene, and cyclic amino groups [1]. This indicates that the present compound represents a structurally differentiated chemical space within the phthalazinone class, potentially leading to a distinct intellectual property position and biological profile.
| Evidence Dimension | Chemical Structure (Substitution Pattern) |
|---|---|
| Target Compound Data | 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl) substituent at the 4-position |
| Comparator Or Baseline | Examples in US20090042879A1: typically 6,7-dimethoxy or 6,7-methylenedioxy substitutions with 2-position alkyl/alkylene-amino groups |
| Quantified Difference | Not applicable (qualitative structural differentiation) |
| Conditions | Comparative patent analysis (Markush structures and exemplified compounds) |
Why This Matters
For organizations seeking novel, unencumbered chemical scaffolds, this compound's distinct substructure may offer a patentably clear alternative to densely claimed phthalazinone PDE4 inhibitors.
- [1] US Patent Application US20090042879A1. (2009). Phthalazinone derivatives and pharmaceutical compositions comprising the same. View Source
